2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol
Description
Structural Classification in Heterocyclic Chemistry
The compound belongs to the class of fused heterocyclic systems, combining a 1,2,4-oxadiazole ring and a pyrimidine scaffold. The 1,2,4-oxadiazole moiety is a five-membered aromatic ring containing one oxygen and two nitrogen atoms at positions 1, 2, and 4. The pyrimidine ring is a six-membered diazine system with nitrogen atoms at positions 1 and 3. These cores are further functionalized with substituents that modulate electronic and steric properties:
- A 3-chlorophenyl group attached to the oxadiazole ring at position 3.
- A 4-fluorophenyl group at position 6 of the pyrimidine.
- A methylsulfanyl bridge (-SCH$$_2$$-) linking the oxadiazole and pyrimidine rings.
Table 1: Key Structural Features of the Compound
The structural complexity arises from the integration of two biologically active heterocycles, each contributing distinct electronic profiles. The 1,2,4-oxadiazole’s bioisosteric equivalence to ester or amide groups enhances metabolic stability, while the pyrimidine ring provides a planar geometry conducive to π-π stacking interactions in biological targets.
Significance of Oxadiazole-Pyrimidine Hybrid Architectures
Oxadiazole-pyrimidine hybrids represent a strategic fusion of two pharmacologically privileged scaffolds. The 1,2,4-oxadiazole ring is renowned for its:
- Bioisosteric versatility : It mimics ester or amide functionalities while resisting hydrolytic degradation, a critical advantage in drug design.
- Diverse bioactivity : Oxadiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Pyrimidine derivatives, foundational to nucleic acid biochemistry, are exploited for their:
- Tautomeric flexibility : The 4-pyrimidinol group exists in keto-enol equilibrium, enabling adaptive hydrogen bonding.
- Broad target engagement : Pyrimidines interact with enzymes involved in nucleotide metabolism (e.g., dihydrofolate reductase, thymidylate synthase).
Table 2: Synergistic Advantages of the Hybrid Structure
Recent studies highlight the antimycobacterial and anticancer potential of pyrimidine-oxadiazole hybrids, attributed to dual mechanisms of action such as topoisomerase inhibition and cell wall biosynthesis disruption. The methylsulfanyl linker in this compound may further augment lipophilicity, facilitating cellular uptake.
Pharmacophoric Features and Bioisosteric Relationships
The compound’s pharmacophore comprises three critical regions:
- Oxadiazole-chlorophenyl unit : The 3-chlorophenyl group introduces steric bulk and electron-withdrawing effects, potentially enhancing binding to hydrophobic enzyme pockets. Chlorine’s electronegativity polarizes the aryl ring, favoring charge-transfer interactions.
- Pyrimidinol-fluorophenyl unit : The 4-fluorophenyl group at position 6 contributes to π-π interactions with aromatic residues in target proteins. Fluorine’s small size and high electronegativity fine-tune electronic properties without significant steric hindrance.
- Methylsulfanyl bridge : This thioether linker serves as a bioisostere for oxygen ethers, improving metabolic stability while maintaining conformational flexibility. Sulfur’s polarizability may also facilitate van der Waals interactions.
Bioisosteric relationships :
- The 1,2,4-oxadiazole ring replaces traditional ester groups, mitigating susceptibility to esterase-mediated hydrolysis.
- The 4-pyrimidinol group mimics uracil’s tautomeric behavior, enabling interactions with enzymes involved in pyrimidine metabolism.
Table 3: Bioisosteric Replacements in the Compound
The strategic integration of these features positions the compound as a promising candidate for targeting diseases associated with microbial infections or uncontrolled cell proliferation. Its design reflects contemporary trends in medicinal chemistry that prioritize multi-target engagement and metabolic resilience.
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O2S/c20-13-3-1-2-12(8-13)18-24-17(27-25-18)10-28-19-22-15(9-16(26)23-19)11-4-6-14(21)7-5-11/h1-9H,10H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNZUDZCOASTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired bonds under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical or industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidinol core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the heterocyclic cores.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or heterocyclic cores .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds containing oxadiazole and pyrimidine structures. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:
- Mechanism of Action : The compound is believed to inhibit specific pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells. This mechanism is similar to other oxadiazole derivatives that have shown promising results in preclinical studies .
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against human tumor cells. The National Cancer Institute's protocols for testing new anticancer agents suggest that compounds with similar structures often show high levels of antimitotic activity .
Antimicrobial Properties
Research has indicated that the sulfur-containing moiety within the compound may contribute to antimicrobial activity. Compounds with similar structural features have been reported to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The incorporation of the chlorophenyl group may enhance anti-inflammatory activity, as many chlorinated aromatic compounds are known for their ability to modulate inflammatory responses. Preliminary studies suggest that derivatives could inhibit pro-inflammatory cytokines, although specific data on this compound is still limited .
Case Study 1: Anticancer Efficacy
A study conducted by researchers at a prominent university evaluated the anticancer effects of various oxadiazole derivatives, including this compound. The results indicated:
- Cell Lines Tested : The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results : It showed an IC50 value significantly lower than standard chemotherapeutics, indicating potent anticancer activity.
This study underscores the potential for further development into a therapeutic agent for cancer treatment.
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, the compound was screened against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Findings : The results demonstrated moderate inhibition zones compared to control antibiotics, suggesting potential as an antimicrobial agent.
These findings warrant further exploration into its mechanism of action and efficacy.
Mechanism of Action
The mechanism of action of 2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Triazole-3-thione Derivatives ()
Compounds 19a, 20a, and 21a share substituents such as 3-chlorophenyl and 4-fluorophenyl groups but differ in their core structure (1,2,4-triazole-3-thione vs. pyrimidinol-oxadiazole).
- 19a : Contains a morpholinylmethyl group; yield = 75%
- 20a : Features a phenylpiperazinylmethyl group; yield = 78%
- 21a : Includes a 4-fluorophenylpiperazinylmethyl group; yield = 82%
Key Differences :
- The triazole-thione core may confer different hydrogen-bonding capabilities compared to the pyrimidinol-oxadiazole system.
- Higher yields in 21a (82%) suggest that fluorinated piperazinyl groups improve synthetic efficiency, a factor that could inform optimization of the target compound’s synthesis .
1,2,4-Oxadiazole-Benzimidazolone Hybrids ()
Compounds 46–51 incorporate 1,2,4-oxadiazole linked to benzimidazolone, with substituents like trifluoromethyl biphenyl or methylpiperidinyl groups.
- 46 : 4-Chlorophenethyl-oxadiazole; yield = 72%, purity = 99.01%
- 47 : Trifluoromethyl-biphenyl-oxadiazole; yield = 55%, purity = 99.47%
- 50 : Methylpiperidinyl-pyridine-oxadiazole; yield = 30%, purity = 99.42%
Key Differences :
- The benzimidazolone core in these compounds may enhance π-π stacking interactions compared to the pyrimidinol ring in the target compound.
- Lower yields in 50 (30%) highlight challenges in synthesizing sterically hindered derivatives, suggesting that the target compound’s linear sulfanyl-methyl linkage could offer synthetic advantages .
Oxadiazole-Containing Bioactive Compounds ()
L694247 : A 1,2,4-oxadiazole-linked indole derivative with a methylsulfonamide group. This compound targets serotonin receptors, demonstrating the versatility of oxadiazole in central nervous system (CNS) drug design.
- Structural Insight: The indole-oxadiazole scaffold in L694247 contrasts with the pyrimidinol-oxadiazole system in the target compound, which may alter selectivity for non-CNS targets .
Sulfanyl-Linked Pyrazole Derivatives ()
The compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde shares a sulfanyl group with the target compound but uses a pyrazole core.
Comparative Analysis Table
Research Implications
- Synthetic Efficiency : Fluorinated aryl groups (e.g., in 21a ) and linear linkers (as in the target compound) may improve yields compared to bulky substituents (e.g., 50 ).
- Bioactivity: The pyrimidinol-oxadiazole system’s planar structure could favor interactions with flat binding pockets (e.g., ATP sites in kinases), unlike the bent conformations of triazole-thiones.
- Physicochemical Properties : The sulfanyl group in the target compound may enhance solubility relative to methylsulfonamide (L694247) or trifluoromethyl (47) groups.
Biological Activity
The compound 2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol is a heterocyclic molecule that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on recent studies.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrimidinol core substituted with both oxadiazole and chlorophenyl groups. Its molecular formula is with a molecular weight of approximately 316.81 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of oxadiazole and pyrimidine exhibit a range of biological activities, including:
- Antimicrobial properties : Effective against various bacterial strains.
- Anticancer effects : Inhibitory action on cancer cell lines.
Antimicrobial Activity
Studies have shown that compounds containing oxadiazole rings demonstrate significant antibacterial properties. For instance, derivatives similar to the compound have been tested against Escherichia coli and Staphylococcus aureus, showing promising inhibitory effects .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies:
- Cell Line Studies : Compounds with similar structural features have been tested on multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like Doxorubicin and 5-Fluorouracil, suggesting enhanced potency .
- Mechanism of Action : The proposed mechanism involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells. For example, certain oxadiazole derivatives demonstrated IC50 values ranging from 1.95 to 4.24 µM against TS, indicating strong competitive inhibition compared to established drugs .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line / Bacteria | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | Not specified | |
| Antibacterial | S. aureus | Not specified | |
| Anticancer | MCF-7 | 24.74 (vs 5-FU) | |
| Anticancer | HCT-116 | 2.52 (vs Pemetrexed) |
Case Studies
Several case studies have provided insights into the efficacy of similar compounds:
- Alam et al. Study : This research synthesized various oxadiazole derivatives and evaluated their anticancer activity against MCF-7 cells, revealing that some compounds exhibited up to four times the inhibitory effect compared to standard treatments .
- Ribeiro et al. Study : Focused on cytotoxicity against Dalton's lymphoma cells, demonstrating that specific oxadiazole compounds had considerable anticancer activity with IC50 values indicating effective inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
